molecular formula C7H16ClO4P B045763 Diethyl [(2-chloroethoxy)methyl]phosphonate CAS No. 116384-56-6

Diethyl [(2-chloroethoxy)methyl]phosphonate

Cat. No. B045763
M. Wt: 230.62 g/mol
InChI Key: SRYMPIRBPPQDPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related phosphonate compounds involves various strategies, including the condensation and acylation reactions. For instance, diethyl [[(p-toluenesulfonyl)oxy]methyl] phosphonate can be prepared from diethylphosphate, paraformaldehyde, and p-toluenesulfonic chloride through condensation and acylation, with the process being optimized for yield and purity (Yi, 2010).

Molecular Structure Analysis

The molecular structure of phosphonate compounds reveals significant insights into their reactivity and properties. For example, the crystal structure of diethyl [bis-(p-chlorophenoxy)-methan]-phosphonate exhibits a triclinic space group with specific lattice parameters, highlighting the compound's geometric orientation and electronic structure (Kulpe & Seidel, 1980).

Chemical Reactions and Properties

Phosphonate derivatives are known for their versatile reactivity. They can undergo various chemical reactions, including condensation, elimination, and substitution. For example, diethyl (dichloromethyl)phosphonate serves as an intermediate in the synthesis of alkynes, demonstrating the compound's utility in constructing complex molecular architectures (Marinetti & Savignac, 2003).

Scientific Research Applications

  • Synthesis of Alkynes : Diethyl (dichloromethyl)phosphonate is used in synthesizing alkynes, such as (4-methoxyphenyl)ethyne, by preparing diethyl (dichloromethyl)phosphonate and using it as an intermediate in the synthesis process (Marinetti & Savignac, 2003).

  • Emmons-Horner Wittig Reagent : Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate serves as a useful Emmons-Horner Wittig reagent for converting aldehydes and ketones into compounds with high E selectivity (Netz & Seidel, 1992).

  • Enzyme Inhibitor and Antibacterial Agent : Compounds like diethyl [(4-bromoanilino) (4-ethynyl-phenyl) methyl] phosphonate show potential as enzyme inhibitors and antibacterial agents (Ouahrouch et al., 2014).

  • Corrosion Inhibition : Diethyl (phenylamino) methyl) phosphonate derivatives exhibit promising corrosion inhibition properties for carbon steel, particularly effective in 10-3 mol L-1 HCl medium (Moumeni et al., 2020).

  • Halogen Replacement Reactions : Diethyl [(phenylsulfonyl)methyl]phosphonate, a phosphonate with various halogen groups, is utilized in reactions to replace halogen groups (Enders et al., 2003).

  • Reducing Flammability of Materials : Diethyl vinyl phosphonate, when used in copolymers with materials like styrene, methyl methacrylate, acrylonitrile, and acrylamide, significantly reduces flammability compared to homopolymers (Banks et al., 1994).

  • Thermal and Vibrational Analysis : Studies on diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate reveal that increased temperature affects heat capacities, entropies, and enthalpies (Uppal et al., 2018).

  • Antimicrobial Drugs : Novel alkylphosphonates, including certain diethyl [(acylamino)methyl]phosphonates, show promising antimicrobial activity, suggesting potential for clinical trials (Shaik et al., 2021).

properties

IUPAC Name

1-chloro-2-(diethoxyphosphorylmethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYMPIRBPPQDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COCCCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434194
Record name Diethyl [(2-chloroethoxy)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [(2-chloroethoxy)methyl]phosphonate

CAS RN

116384-56-6
Record name Diethyl [(2-chloroethoxy)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl [(2-chloroethoxy)methyl]phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Wormstädt, M Gütschow, K Eger… - Journal of …, 2000 - Wiley Online Library
Reaction of 6‐chloropyrimidines with diethyl [(2‐aminoethoxy)methyl]phosphonate allows for a ready access to acyclic nucleoside phosphonates. A series of 5‐substituted pyrimidines …
Number of citations: 6 onlinelibrary.wiley.com
NR Shaik, N Kerru, V Chintha, K Khatana… - … , Sulfur, and Silicon …, 2021 - Taylor & Francis
For the first time, a series of alkylphosphonate derivatives were synthesized from diethyl ((2-chloroethoxy)methyl)phosphonate (1) to give the intermediate diethyl ((2-iodoethoxy)methyl)…
Number of citations: 4 www.tandfonline.com
K Ravendra Babu, Y Nanda Kumar… - … Chemistry & High …, 2015 - ingentaconnect.com
Molecular docking studies of the designed two series (4a-l, 6a-l, 9 and 10) of novel substituted phosphorylated 1, 4-dihydropyridine and 1,2,3,4-tetrahydropyrimidine derivatives against …
Number of citations: 3 www.ingentaconnect.com
V Malnuit, S Smoleń, M Tichý… - European Journal of …, 2019 - Wiley Online Library
Ribonuclosides derived from 6‐hetaryl‐7‐dezapurines are potent cytostatics, but their mechanism of action is unknown. Here we designed and synthesized a series of cyclic and acyclic …
K Eger, EM Kluender, M Schmidt - Journal of medicinal chemistry, 1994 - ACS Publications
The synthesis of 6-[7V-(4-hydroxybutyl) amino] pyrimidinone derivatives 18-23 and the acyclic phosphonate nucleoside analogs 29-30 is reported. Their cytotoxic and antiviral effects …
Number of citations: 37 pubs.acs.org

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